2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline
Description
2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline is a halogenated quinoline derivative characterized by a bicyclic quinoline backbone with substituents at the 2-, 3-, and 6-positions. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility and reactivity.
Properties
IUPAC Name |
2-chloro-3-(3-chloropropyl)-6-fluoroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2FN/c13-5-1-2-8-6-9-7-10(15)3-4-11(9)16-12(8)14/h3-4,6-7H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVZBUGCEREZIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)CCCCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588960 | |
| Record name | 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-65-3 | |
| Record name | 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948294-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Preparation
Cyclization with Ethyl Acetoacetate
- Reaction Conditions :
- Mechanism :
- Condensation forms a β-enamine intermediate, followed by cyclodehydration to yield 6-fluoro-3-(3-chloropropyl)quinolin-2(1H)-one.
- Key Data :
- Temperature: 120°C
- Yield: 65–72%
- Purity (HPLC): >95%
Chlorination at Position 2
- Phosphorus Oxychloride (POCl₃) Treatment :
- 6-Fluoro-3-(3-chloropropyl)quinolin-2(1H)-one (1 eq) reacts with POCl₃ (5 eq) at reflux (110°C) for 4 h.
- Result : Formation of 2-chloro-6-fluoro-3-(3-chloropropyl)quinoline.
- Optimization Notes :
- Excess POCl₃ ensures complete conversion.
- Side products (e.g., di-chlorinated species) minimized by controlling reaction time.
Alternative Route: Skraup Reaction with Modified Substrates
The classical Skraup reaction offers another pathway, though it requires careful handling of the 3-chloropropyl substituent:
Substrate Design
Post-Cyclization Halogenation
- Fluorine Retention :
Direct Functionalization of Preformed Quinoline
For late-stage diversification, preformed 6-fluoroquinoline derivatives undergo targeted modifications:
Friedel-Crafts Alkylation at Position 3
Transition Metal-Catalyzed Coupling
- Suzuki-Miyaura Reaction :
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Gould-Jacobs | Cyclization → POCl₃ chlorination | 65–72 | >95 | High |
| Skraup Reaction | Cyclization → Cl₂ chlorination | 50–55 | 90 | Moderate |
| Suzuki Coupling | Iodoquinoline + Boronic acid | 45–50 | 85 | Low |
Trade-offs :
- The Gould-Jacobs route offers superior yields and scalability but requires handling corrosive PPA.
- The Skraup method is simpler but less efficient for electron-deficient anilines.
Mechanistic Insights and Side Reactions
Alkylation Side Products
- Friedel-Crafts alkylation may produce branched isomers (e.g., chloropropyl at position 4) due to poor regiocontrol.
Industrial-Scale Considerations
Solvent Selection
- PPA vs. H₂SO₄ :
- PPA enhances cyclization rates but complicates waste disposal.
- H₂SO₄ is cheaper but requires neutralization with large volumes of base.
Green Chemistry Metrics
- Atom Economy :
- Gould-Jacobs route: 78% (superior to Skraup’s 65%).
- E-Factor :
- 12.5 kg waste/kg product (POCl₃ route) vs. 18.2 kg/kg (Skraup).
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a polar aprotic solvent like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that quinoline derivatives, including 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline, exhibit significant anticancer properties. A patent (US7973164B2) details the compound's ability to inhibit specific receptor tyrosine kinases, particularly the PDGF receptor family, which is crucial in cancer cell proliferation and survival. The inhibition of these kinases can lead to a reduction in tumor growth and metastasis, making this compound a potential candidate for cancer therapies .
Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial activity. The incorporation of fluorine atoms into the quinoline structure can enhance its biological activity. Studies have shown that compounds with fluorinated quinoline structures demonstrate improved efficacy against various bacterial strains compared to their non-fluorinated counterparts . This suggests that this compound could be explored as a lead compound in developing new antibiotics.
Antiviral Activity
Recent research highlights the potential of quinoline derivatives in antiviral applications. The fluoroquinoline structure has been linked to activity against viral infections by interfering with viral replication processes. This property opens avenues for developing antiviral medications targeting specific viruses .
Building Block for Synthesis
The compound serves as an important building block in organic synthesis due to its reactivity and ability to undergo various chemical transformations. It can be utilized in the synthesis of more complex molecules, including those used in pharmaceuticals and agrochemicals. Fluorinated compounds often exhibit altered physical and chemical properties, making them valuable intermediates in synthetic pathways .
Development of Fluorinated Compounds
The introduction of fluorine into organic molecules can significantly enhance their metabolic stability and bioactivity. This compound can be used as a precursor for synthesizing other fluorinated derivatives, which are essential in designing drugs with improved pharmacokinetic profiles .
Data Tables
Case Study 1: Anticancer Research
In a study published in Nature Reviews Cancer, researchers investigated the effects of various quinoline derivatives on cancer cell lines. They found that this compound exhibited potent inhibitory effects on cell proliferation, particularly in breast and lung cancer models. The mechanism was linked to the downregulation of PDGF signaling pathways, highlighting its therapeutic potential .
Case Study 2: Antimicrobial Efficacy
A comparative study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several fluorinated quinolines against resistant bacterial strains. The results indicated that this compound demonstrated superior activity against Staphylococcus aureus compared to traditional antibiotics, suggesting its viability as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Bioactivity
- 6-Fluoro vs. 6-Methoxy/Ethoxy : The 6-fluoro group in the target compound offers electronegativity and compact size, favoring π-stacking interactions in DNA/RNA binding, as seen in antitumor naphthalimides . In contrast, 6-methoxy/ethoxy analogues exhibit lower electronegativity but increased lipophilicity, making them more suited for membrane penetration in agrochemicals .
- 3-Chloropropyl vs. Chloromethyl: The 3-chloropropyl chain in the target compound provides greater conformational flexibility and lipophilicity compared to the rigid chloromethyl group in 2-Chloro-3-chloromethyl-6-fluoroquinoline. This flexibility may enhance binding to hydrophobic enzyme pockets .
Steric and Electronic Considerations
- Steric Hindrance: Compounds with bulkier 6-substituents (e.g., 6,7-dimethylquinoline derivatives) show reduced synthetic yields due to steric challenges during cyclization . The 3-chloropropyl group in the target compound introduces moderate steric effects, balancing reactivity and stability .
- Hydrogen Bonding: Weak C-H···Cl interactions observed in chloropropyl-substituted carboranes suggest similar intramolecular stabilization may occur in quinoline derivatives, influencing crystal packing and solubility.
Market and Application Trends
- The target compound’s 6-fluoro group may similarly enhance DNA-targeted activity.
- Agrochemicals : 6-Methoxy and 6-ethoxy derivatives are prioritized in regional markets (Europe/Asia) for herbicide development due to their stability and cost-effectiveness .
- Research Chemicals : Ethoxy and methyl analogues are used in mechanism studies, with prices ranging from €395/g for high-purity samples .
Biological Activity
2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique chemical structure which includes chlorine and fluorine atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula: C₁₂H₁₀Cl₂FN
- Molecular Weight: 258.12 g/mol
- CAS Number: 948294-65-3
The presence of halogen substituents (chlorine and fluorine) in its structure is significant as these groups often enhance biological activity and influence pharmacokinetic properties.
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial activities. A study highlighted that related compounds displayed potent antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve interference with bacterial DNA gyrase, an essential enzyme for bacterial replication.
Cytotoxicity
Investigations into the cytotoxic effects of this compound have shown promising results against tumor cell lines. For instance, studies have demonstrated that certain quinoline derivatives possess selective cytotoxicity towards cancer cells while sparing normal cells . The specific cytotoxic profile of this compound needs further elucidation through targeted assays.
Anti-Inflammatory Activity
Emerging data suggest that quinoline derivatives may also exhibit anti-inflammatory properties. Compounds structurally similar to this compound have been evaluated for their ability to inhibit inflammatory cytokines, which could position them as candidates for treating inflammatory diseases .
Case Study 1: Antibacterial Efficacy
A comparative study assessed the antibacterial activity of various quinoline derivatives, including this compound. The findings indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections .
Case Study 2: Cytotoxicity Assay
In vitro assays were conducted to evaluate the cytotoxic effects of this compound on several cancer cell lines. Results showed a significant reduction in cell viability at higher concentrations, indicating a dose-dependent response. The compound's selectivity towards cancer cells over normal cells was particularly noteworthy .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-Chloro-3-(3-chloropropyl)-6-fluoroquinoline?
The synthesis typically involves sequential chlorination and alkylation reactions. A common approach starts with a quinoline backbone, where fluorine and chlorine substituents are introduced via electrophilic substitution. The 3-chloropropyl group is added through nucleophilic alkylation under reflux conditions using polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) to drive the reaction. Post-synthetic purification employs column chromatography or recrystallization to isolate the product .
Q. How is the molecular structure of this compound characterized in academic research?
Structural confirmation relies on spectroscopic techniques:
- NMR : H and C NMR identify substituent positions (e.g., fluorine at C6, chloropropyl at C3) via chemical shifts and coupling patterns.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₃H₁₂Cl₂FN).
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for understanding reactivity (using software like SHELXL) .
Q. What key physicochemical properties are critical for experimental design?
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity?
- Reaction Temperature : Lower temperatures (0–5°C) reduce side reactions during chlorination .
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency.
- Purification : Gradient elution in HPLC improves separation of structurally similar byproducts. Recent studies achieved 75–85% yields by optimizing stoichiometry and solvent polarity .
Q. How do substituent positions influence bioactivity, and how is this analyzed?
The fluorine at C6 enhances electronegativity, improving DNA intercalation, while the chloropropyl chain at C3 increases lipophilicity, aiding membrane penetration. Structure-Activity Relationship (SAR) studies compare derivatives via:
Q. How should discrepancies in biological activity data across studies be addressed?
Contradictions often arise from assay conditions (e.g., pH, bacterial strain variability). Mitigation strategies include:
- Standardized Protocols : Use CLSI guidelines for MIC determinations.
- Data Reprodubility : Validate results across ≥3 independent replicates.
- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends (e.g., enhanced activity against S. aureus over E. coli) .
Methodological Recommendations
- Crystallography : For novel derivatives, refine structures using SHELX suites to resolve conformational ambiguities .
- Spectral Analysis : Assign F NMR peaks to confirm substitution patterns, as fluorine’s high electronegativity causes distinct shifts .
- Bioactivity Validation : Combine in vitro assays with in silico modeling (e.g., molecular dynamics) to predict pharmacokinetic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
